7-Methyl-2-(3-pyridyl)-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
7-Methyl-2-(3-pyridyl)-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine is a complex heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional pyridyl and pyrrolidinyl substituents. This structural complexity imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-(3-pyridyl)-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride . Another approach utilizes a palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process involving 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate .
Industrial Production Methods
Industrial production of this compound may involve scalable and efficient synthetic routes such as the I2/KI-mediated oxidative N-N bond formation reaction, which enables the synthesis of various 1,2,4-triazolo[1,5-a]pyridines from readily available N-aryl amidines . This method is environmentally benign and can be performed on a large scale.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-(3-pyridyl)-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the pyridyl or pyrimidinyl rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl and pyrimidinyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazolopyrimidine ring, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
7-Methyl-2-(3-pyridyl)-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and specific electronic characteristics
Mechanism of Action
The mechanism of action of 7-Methyl-2-(3-pyridyl)-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrimidines and triazolopyridines, such as:
- 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
- 7-Aryl-5-methyl-2-amino[1,2,4]triazolo[1,5-a]pyrimidines
Uniqueness
The uniqueness of 7-Methyl-2-(3-pyridyl)-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine lies in its specific substituents, which impart distinct chemical and biological properties. The presence of the pyridyl and pyrrolidinyl groups enhances its binding affinity to specific molecular targets, making it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
7-methyl-2-pyridin-3-yl-6-(2-pyrrolidin-1-ylpyrimidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N8/c1-13-15(16-6-8-21-18(23-16)26-9-2-3-10-26)12-22-19-24-17(25-27(13)19)14-5-4-7-20-11-14/h4-8,11-12H,2-3,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWHSRRIIVVLJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)C3=CN=CC=C3)C4=NC(=NC=C4)N5CCCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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